Ethanol, 2-decylthio-

Description

Contextualization of Thioether Alcohols within Contemporary Chemical Science

Thioether alcohols, characterized by the presence of both a thioether (R-S-R') and a hydroxyl (-OH) group, are increasingly recognized for their unique contributions to chemical science. These molecules serve as valuable intermediates in organic synthesis and are integral to the structure of various biologically active compounds and functional materials. ontosight.airesearchgate.net The interplay between the nucleophilic sulfur atom and the versatile alcohol functionality provides a rich platform for chemical manipulation and the construction of complex molecular architectures.

Academic Significance of the Thioether Functional Group in Synthetic Strategies

The thioether functional group is a cornerstone in modern synthetic organic chemistry. ontosight.ai Unlike their oxygen-containing counterparts (ethers), thioethers exhibit distinct reactivity. The sulfur atom is less electronegative and more polarizable than oxygen, rendering it a more potent nucleophile. masterorganicchemistry.com This property is harnessed in numerous carbon-sulfur bond-forming reactions, which are fundamental steps in the synthesis of many pharmaceuticals and agrochemicals. ontosight.airesearchgate.net Furthermore, thioethers can be selectively oxidized to sulfoxides and sulfones, thereby expanding their synthetic utility by introducing new functional groups with diverse electronic and steric properties. ontosight.ai

Role of Alcohol Functionalities in Enabling Complex Chemical Transformations

The alcohol functional group is arguably one of the most versatile in organic chemistry. solubilityofthings.commolecularcloud.org Alcohols can be readily synthesized and transformed into a wide array of other functional groups, including aldehydes, ketones, carboxylic acids, esters, and ethers. britannica.com They can act as both nucleophiles and, after protonation, as good leaving groups in substitution and elimination reactions. jackwestin.com This dual reactivity makes them indispensable in multi-step synthetic sequences, allowing for the strategic introduction and modification of molecular frameworks. britannica.com The ability of alcohols to form hydrogen bonds also significantly influences the physical properties and reactivity of molecules. molecularcloud.org

Research Landscape and Emerging Trends Pertaining to Aliphatic Thioether Structures

Recent research has shown a growing interest in aliphatic thioethers. rsc.org These structures are components of various natural products and have been investigated for their potential applications in materials science and medicinal chemistry. ontosight.aitandfonline.com Emerging trends focus on the development of novel and more sustainable methods for the synthesis of thioethers, often by exploring transition-metal-free catalytic systems. nih.govbeilstein-journals.org There is also a significant effort to understand the photochemical properties of aliphatic thioethers and their behavior in biological systems. rsc.orgnih.gov The study of long-chain aliphatic thioethers, such as derivatives of "Ethanol, 2-decylthio-," is particularly relevant in the context of self-assembled monolayers and surface chemistry. wiley-vch.de

"Ethanol, 2-decylthio-": A Case Study

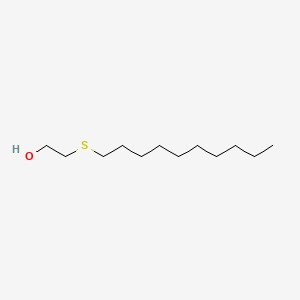

"Ethanol, 2-decylthio-," also known as 2-(Decylthio)ethanol, provides a concrete example of an aliphatic thioether alcohol. Its structure consists of a ten-carbon alkyl chain (decyl group) attached to a sulfur atom, which in turn is bonded to an ethanol (B145695) backbone.

Chemical and Physical Properties

This compound possesses a unique combination of properties derived from its constituent parts. The long decyl chain imparts significant hydrophobic character, while the hydroxyl group introduces a polar, hydrophilic site.

Interactive Data Table: Physicochemical Properties of Ethanol, 2-decylthio-

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₆OS |

| Molecular Weight | 218.40 g/mol |

| Boiling Point | 323.6 °C at 760 mmHg |

| Density | 0.917 g/cm³ |

| Flash Point | 157.6 °C |

| LogP | 3.85 |

Data sourced from multiple chemical suppliers and databases. chemical-suppliers.eulookchem.com

Synthesis and Reactivity

The synthesis of "Ethanol, 2-decylthio-" can be achieved through several established methods in organic chemistry. A common approach involves the nucleophilic substitution reaction between 1-decanethiol (B86614) and 2-chloroethanol (B45725) or ethylene (B1197577) oxide. Alternatively, the reaction of sodium 1-decanethiolate with 2-bromoethanol (B42945) can also yield the desired product.

The reactivity of "Ethanol, 2-decylthio-" is dictated by its two functional groups. The alcohol moiety can undergo oxidation to form the corresponding aldehyde or carboxylic acid, esterification with carboxylic acids to form esters, and etherification. The thioether group can be oxidized to the corresponding sulfoxide (B87167) and sulfone, or it can participate in metal-catalyzed cross-coupling reactions.

Research Applications

While specific research applications for "Ethanol, 2-decylthio-" are not extensively documented in mainstream literature, its structural motifs are found in compounds with diverse applications. For instance, related long-chain thioether derivatives have been investigated as penetration enhancers in topical drug delivery systems. nih.govresearchgate.net The amphiphilic nature of "Ethanol, 2-decylthio-" makes it a candidate for studies involving surfactants, emulsifiers, and the formation of self-assembled monolayers on surfaces. Furthermore, its structural relative, 2-(decylthio)ethanamine, has been explored for its antimicrobial properties. justia.comfederalregister.gov

Structure

3D Structure

Properties

CAS No. |

41891-88-7 |

|---|---|

Molecular Formula |

C12H26OS |

Molecular Weight |

218.4 g/mol |

IUPAC Name |

2-decylsulfanylethanol |

InChI |

InChI=1S/C12H26OS/c1-2-3-4-5-6-7-8-9-11-14-12-10-13/h13H,2-12H2,1H3 |

InChI Key |

MWVYOMQTCFCPHY-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCSCCO |

Canonical SMILES |

CCCCCCCCCCSCCO |

Appearance |

Solid powder |

Other CAS No. |

41891-88-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-Decylthio-ethanol; 2-Decylthioethanol; 2-Hydroxyethyl decyl sulfide; 2-N-Decylthioethanol; BRN 1849711; Decyl 2-hydroxyethyl sulfide; EINECS 255-576-8; Ethanol, 2-decylthio-; NSC 84188; UNII-N56NUV4YDP. |

Origin of Product |

United States |

Synthetic Methodologies and Process Development for Ethanol, 2 Decylthio

Precursor Chemistry and Reaction Pathways for 2-decylthioethanol Formation

The formation of the 2-decylthioethanol molecule hinges on the creation of a carbon-sulfur bond between a decyl group and a 2-hydroxyethyl group. The primary precursors for these syntheses are typically a C10 thiol (1-decanethiol) and a two-carbon electrophile containing a hydroxyl group or a precursor to one.

Exploration of Nucleophilic Substitution Routes to Form Thioether Bonds

Nucleophilic substitution is a cornerstone of thioether synthesis, providing a reliable method for forming the C-S bond. chemrxiv.org This approach generally involves the reaction of a nucleophilic sulfur species with an electrophilic carbon atom.

The most common pathway for synthesizing 2-decylthioethanol via nucleophilic substitution is the reaction of 1-decanethiol (B86614) with a 2-haloethanol, such as 2-chloroethanol (B45725) or 2-bromoethanol (B42945). In this SN2 reaction, the thiol is first deprotonated by a base to form the more nucleophilic thiolate anion. This thiolate then attacks the electrophilic carbon of the 2-haloethanol, displacing the halide to form the thioether.

Reaction Scheme:

Deprotonation: R-SH + Base → R-S⁻ + Base-H⁺

Substitution: R-S⁻ + X-CH₂CH₂-OH → R-S-CH₂CH₂-OH + X⁻ (where R = C₁₀H₂₁, X = Cl, Br)

The choice of base and solvent is crucial for optimizing the reaction conditions. Common bases include sodium hydroxide (B78521), potassium carbonate, and sodium hydride. wikipedia.org Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) can facilitate the reaction by solvating the cation of the base without solvating the nucleophile, thus increasing its reactivity. youtube.com

| Precursor 1 | Precursor 2 | Base | Solvent | Typical Yield (%) |

| 1-Decanethiol | 2-Chloroethanol | Sodium Hydroxide | Ethanol (B145695) | 85-95 |

| 1-Decanethiol | 2-Bromoethanol | Potassium Carbonate | Acetonitrile | 90-98 |

| 1-Decanethiol | Ethylene (B1197577) Oxide | - | - | Variable |

This table presents typical reaction conditions and yields for the synthesis of 2-alkylthioethanols based on analogous preparations.

An alternative nucleophilic substitution approach involves the ring-opening of ethylene oxide by 1-decanethiol or its corresponding thiolate. google.comgoogle.com This reaction is highly atom-economical as it avoids the formation of a halide salt byproduct. The reaction can be catalyzed by a base or can proceed under neutral or acidic conditions, although basic conditions are generally preferred to enhance the nucleophilicity of the thiol.

Application of Thiol-Ene Click Chemistry in Ethanol, 2-decylthio- Synthesis

Thiol-ene "click" chemistry has emerged as a highly efficient and versatile method for the formation of thioethers under mild conditions. wikipedia.orgresearchgate.net This reaction involves the radical-mediated addition of a thiol across a carbon-carbon double bond. wikipedia.org For the synthesis of 2-decylthioethanol, this would typically involve the reaction of 1-decanethiol with an alkene containing a hydroxyl group, such as 2-vinyloxyethanol, or more commonly, the reaction of a decene with 2-mercaptoethanol (B42355).

The reaction is typically initiated by a radical initiator, which can be generated photochemically or thermally. frontiersin.org Photoinitiation is often preferred as it allows for spatial and temporal control of the reaction. lookchem.com The anti-Markovnikov addition of the thiol to the alkene is a key feature of this reaction, leading to the sulfur atom bonding to the less substituted carbon of the double bond.

Reaction Scheme (Anti-Markovnikov): R-CH=CH₂ + HS-CH₂CH₂-OH --(Initiator)--> R-CH₂-CH₂-S-CH₂CH₂-OH (where R = C₈H₁₇)

The thiol-ene reaction is characterized by high yields, tolerance to a wide range of functional groups, and the absence of byproducts, making it a "green" synthetic route. researchgate.net

| Alkene | Thiol | Initiator | Conditions | Regioselectivity |

| 1-Decene | 2-Mercaptoethanol | AIBN | Thermal (60-80 °C) | Anti-Markovnikov |

| 1-Decene | 2-Mercaptoethanol | DMPA | UV irradiation | Anti-Markovnikov |

This table illustrates representative conditions for thiol-ene reactions leading to 2-alkylthioethanols. AIBN = Azobisisobutyronitrile, DMPA = 2,2-dimethoxy-2-phenylacetophenone.

Catalytic Strategies for Enhanced Reaction Efficiency and Selectivity

Various catalytic systems have been developed to improve the efficiency and selectivity of thioether synthesis. These methods often allow for milder reaction conditions and can expand the substrate scope. For the synthesis of 2-decylthioethanol, catalytic approaches could involve the direct coupling of 1-decanethiol with 2-ethanol or its derivatives.

Transition-metal-free solid acid catalysts, such as silica (B1680970) alumina, have been shown to effectively catalyze the reaction between alcohols and thiols to form thioethers. wikipedia.orgresearchgate.net These heterogeneous catalysts offer the advantages of easy separation from the reaction mixture and potential for recycling. The reaction likely proceeds through the activation of the alcohol by the Lewis acidic sites on the catalyst surface, followed by nucleophilic attack by the thiol. researchgate.net

Additionally, catalyst systems like 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) have been reported to catalyze the reaction of thiols with benzylic alcohols under solvent-free conditions, suggesting potential applicability to aliphatic alcohols under modified conditions. masterorganicchemistry.com

Advanced Synthetic Approaches for Ethanol, 2-decylthio- Analogues and Derivatives

The presence of a hydroxyl group and a flexible alkyl chain in 2-decylthioethanol provides opportunities for further chemical modifications to generate a library of analogues and derivatives with tailored properties.

Functionalization at the Hydroxyl Moiety of Ethanol, 2-decylthio- (e.g., Esterification, Etherification)

The terminal hydroxyl group of 2-decylthioethanol is a prime site for functionalization through reactions such as esterification and etherification.

Esterification: Esters of 2-decylthioethanol can be readily prepared by reacting the alcohol with carboxylic acids or their more reactive derivatives, such as acyl chlorides or acid anhydrides. nih.gov The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. masterorganicchemistry.com For a more rapid and often higher-yielding reaction, an acyl chloride can be reacted with the alcohol, typically in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. google.com

Reaction Scheme (with Acyl Chloride): R-S-CH₂CH₂-OH + R'-COCl → R-S-CH₂CH₂-O-CO-R' + HCl (where R = C₁₀H₂₁, R' = alkyl, aryl)

Etherification: The hydroxyl group can also be converted into an ether linkage. The Williamson ether synthesis is a classic and versatile method for this transformation. wikipedia.orgyoutube.comkhanacademy.org This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and reacts with an alkyl halide in an SN2 reaction to form the ether. masterorganicchemistry.comorganic-synthesis.com

Reaction Scheme (Williamson Ether Synthesis):

R-S-CH₂CH₂-OH + NaH → R-S-CH₂CH₂-O⁻Na⁺ + H₂

R-S-CH₂CH₂-O⁻Na⁺ + R'-X → R-S-CH₂CH₂-O-R' + NaX (where R = C₁₀H₂₁, R' = alkyl, X = halide)

| Derivative Type | Reagent | Catalyst/Base | Typical Reaction |

| Ester | Acetic Anhydride | Pyridine | Acylation |

| Ester | Propionyl Chloride | Triethylamine | Acylation |

| Ether | Methyl Iodide | Sodium Hydride | Williamson Ether Synthesis |

| Ether | Benzyl Bromide | Potassium tert-butoxide | Williamson Ether Synthesis |

This table outlines common reagents and conditions for the derivatization of the hydroxyl group in 2-alkylthioethanols.

Modifications of the Decyl Alkyl Chain (e.g., Chain Length Variation, Introduction of Unsaturation)

The physical and chemical properties of 2-decylthioethanol can be fine-tuned by modifying the decyl alkyl chain.

Chain Length Variation: The synthetic routes described in section 2.1 can be readily adapted to use thiols of different chain lengths (e.g., octanethiol, dodecanethiol) to produce a homologous series of 2-(alkylthio)ethanols. This variation in chain length would be expected to systematically alter properties such as hydrophobicity, melting point, and boiling point.

Introduction of Unsaturation: Introducing double or triple bonds into the alkyl chain can provide sites for further chemical transformations and can influence the molecule's conformation and reactivity. This can be achieved by starting with an unsaturated thiol, such as dec-9-ene-1-thiol, and reacting it with a 2-haloethanol. Alternatively, an unsaturated alkyl halide could be reacted with 2-mercaptoethanol. The thiol-ene reaction is also well-suited for this purpose, for example, by reacting 1,9-decadiene (B157367) with 2-mercaptoethanol to introduce a terminal double bond.

These modifications allow for the creation of a wide array of 2-decylthioethanol derivatives with potentially diverse applications in materials science and as chemical intermediates.

Synthesis of Sulfur-Oxidized Derivatives (e.g., Sulfoxides, Sulfones) from Ethanol, 2-decylthio-

The sulfur atom in Ethanol, 2-decylthio- can be oxidized to form the corresponding sulfoxide (B87167) and sulfone. The selective oxidation of sulfides is a fundamental transformation in organic chemistry. The choice of oxidant and the control of reaction conditions are crucial to prevent overoxidation. nih.govresearchgate.net

The oxidation of sulfides to sulfoxides is the most direct synthetic route to these compounds. nih.gov However, many reagents can lead to overoxidation, forming the corresponding sulfone. nih.govresearchgate.net Therefore, careful management of reaction time, temperature, and the amount of oxidant is essential to avoid side products. nih.gov

Hydrogen peroxide (H₂O₂) is considered an ideal "green" oxidant because its only byproduct is water. nih.gov A common method involves using hydrogen peroxide in glacial acetic acid under mild, transition-metal-free conditions, which allows for the simple and selective oxidation of sulfides to sulfoxides in excellent yields. nih.gov For the synthesis of sulfones, stronger oxidizing conditions or a higher stoichiometry of the oxidizing agent are typically required. Reagents such as excess hydrogen peroxide, often in the presence of a catalyst, or m-chloroperbenzoic acid (m-CPBA) can be employed to achieve full oxidation from the sulfide (B99878) to the sulfone. organic-chemistry.org The chemoselectivity between sulfoxide and sulfone can often be controlled by adjusting the reaction temperature. organic-chemistry.org

The general schemes for these transformations are as follows:

Sulfide to Sulfoxide: R-S-R' + 1 eq. Oxidant → R-SO-R'

Sulfide to Sulfone: R-S-R' + ≥2 eq. Oxidant → R-SO₂-R'

A summary of common oxidizing agents and their typical applications in sulfide oxidation is presented below.

Table 1: Oxidizing Agents for Synthesis of Sulfur-Oxidized Derivatives

| Oxidizing Agent | Typical Product | Key Features |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | "Green" oxidant; selectivity controlled by stoichiometry and catalysts. nih.govorganic-chemistry.org |

| m-Chloroperbenzoic acid (m-CPBA) | Sulfoxide or Sulfone | Effective for both steps; can be used for complete oxidation to sulfones. organic-chemistry.org |

| Sodium Periodate (NaIO₄) | Sulfoxide | Mild and selective for sulfoxide formation. |

| Potassium Permanganate (KMnO₄) | Sulfone | Strong oxidant, typically leads to the sulfone. organic-chemistry.org |

Stereoselective Synthesis and Chiral Resolution of Ethanol, 2-decylthio- Analogues

While Ethanol, 2-decylthio- itself is an achiral molecule, its sulfoxide derivative, 2-(decylsulfinyl)ethanol, contains a stereocenter at the sulfur atom and thus exists as a pair of enantiomers. The synthesis and separation of single enantiomers are critical in many applications. This can be achieved through two primary strategies: stereoselective synthesis or chiral resolution of a racemic mixture.

Stereoselective Synthesis: This approach aims to directly synthesize a single enantiomer, avoiding the need to separate a mixture. This is often accomplished through asymmetric oxidation of the parent sulfide using a chiral oxidizing agent or a combination of a stoichiometric oxidant and a chiral catalyst.

Chiral Resolution: This is a process for separating a racemic mixture into its individual enantiomers. wikipedia.org It remains an important method for producing optically active compounds. wikipedia.org Common methods for chiral resolution include:

Crystallization of Diastereomeric Salts: This is the most common method and involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. wikipedia.org These diastereomers have different physical properties, such as solubility, allowing them to be separated by conventional techniques like crystallization. wikipedia.org The resolving agent is then removed to yield the pure enantiomers. wikipedia.org

Chiral Column Chromatography: This technique utilizes a stationary phase that is itself chiral. The enantiomers of the racemic mixture interact differently with the chiral stationary phase, leading to different retention times and enabling their separation.

Enzymatic Kinetic Resolution: This method uses enzymes that selectively react with one enantiomer in the racemic mixture, converting it to a different compound. The unreacted enantiomer can then be separated from the newly formed product. This process relies on the high stereoselectivity of enzymatic reactions. nih.gov

Table 2: Comparison of Chiral Resolution Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Diastereomeric Crystallization | Formation and separation of diastereomers with different solubilities. wikipedia.org | Well-established, can be used on a large scale. | Success is unpredictable; at least half of the material is discarded unless racemized and recycled. wikipedia.org |

| Chiral Chromatography | Differential interaction with a chiral stationary phase. | Can separate a wide range of compounds; analytical and preparative scales. | High cost of chiral columns; can be complex to scale up. |

Process Optimization and Scalability Considerations for Ethanol, 2-decylthio- Production

The transition from laboratory-scale synthesis to large-scale industrial production requires careful process optimization to ensure safety, efficiency, cost-effectiveness, and product quality. For a compound like Ethanol, 2-decylthio-, which is likely synthesized by reacting 1-decanethiol with ethylene oxide, several factors are critical for scalability. This reaction is analogous to the production of 2-(ethylthio)ethanol (B52129) from ethyl mercaptan and ethylene oxide. google.com Such reactions are typically exothermic and can proceed at a very slow rate without a catalyst. google.com At high temperatures, undesirable byproducts can form, and the reaction can become uncontrollable. google.com

Development of Efficient Reaction Conditions for Large-Scale Synthesis

The primary goal in developing large-scale synthesis is to achieve a high reaction rate, high yield, and high purity with minimal byproduct formation. google.com The reaction of a mercaptan with ethylene oxide is exothermic, and controlling the reaction temperature is crucial to prevent runaway reactions and the formation of polymers and other impurities. google.com

Key parameters for optimization include:

Temperature and Pressure: Lowering the reaction temperature can minimize side reactions but also reduces the reaction rate. The process must balance these factors. Operating under controlled pressure can help manage volatile reactants like ethylene oxide.

Catalysis: The uncatalyzed reaction is often too slow for industrial purposes. google.com Using a catalyst allows the reaction to proceed at a high rate under milder, more controlled temperatures. For the analogous synthesis of 2-(ethylthio)ethanol, ammonium (B1175870) hydroxide has been used as an effective promoter to increase the reaction rate and yield. google.com Another approach involves using a portion of the product mixture itself to catalyze the reaction, which can increase the reaction rate without introducing an extrinsic catalyst. google.com

Reactant Ratio: Adjusting the molar ratio of 1-decanethiol to ethylene oxide can influence the reaction rate and product distribution, helping to maximize the conversion of the limiting reagent.

Solvent: While some reactions can be run neat (without a solvent), the use of an appropriate solvent can help to control the reaction temperature by dissipating heat and can also affect reaction rates and selectivity.

Table 3: Key Parameters for Optimizing Large-Scale Synthesis

| Parameter | Effect on Process | Optimization Goal |

|---|---|---|

| Temperature | Affects reaction rate and byproduct formation. | Find the optimal temperature that maximizes rate while minimizing side reactions and ensuring safety. google.com |

| Pressure | Controls containment of volatile reactants. | Maintain pressure sufficient to keep reactants in the desired phase and control the reaction. |

| Catalyst | Increases reaction rate at lower temperatures. google.com | Select a catalyst that provides high activity and selectivity, is low-cost, and easily separated. |

| Solvent | Aids in heat transfer and can influence reaction kinetics. | Choose a solvent that is inert, allows for effective heat management, and is easily recovered. |

| Reactant Ratio | Influences conversion and selectivity. | Optimize the ratio to maximize the yield of the desired product and minimize unreacted starting materials. |

Purification Techniques and Yield Maximization Strategies

After the synthesis, the crude product mixture contains Ethanol, 2-decylthio-, unreacted starting materials, catalyst residues, and byproducts. An effective purification strategy is essential to achieve the desired product purity.

Purification Techniques:

Distillation: Given the likely high boiling point of Ethanol, 2-decylthio-, vacuum distillation is the most suitable method for purification on a large scale. This technique allows for distillation at lower temperatures, preventing thermal degradation of the product. It effectively separates the desired product from more volatile impurities and non-volatile residues.

Extraction: Liquid-liquid extraction can be used to remove water-soluble impurities or catalyst residues from the crude product mixture before distillation.

Adsorption: Techniques using adsorbents like activated carbon or zeolites can be employed to remove specific impurities or colored bodies. iastate.eduresearchgate.net

Yield Maximization Strategies: Maximizing the yield is a primary objective of process optimization. Strategies to achieve this include:

Optimized Reaction Conditions: As detailed in the previous section, fine-tuning temperature, pressure, and catalyst concentration is the most direct way to maximize the conversion of reactants to the desired product.

Control of Reactant Addition: In exothermic reactions, the controlled, gradual addition of one reactant to another can help manage the heat generated and maintain an optimal reaction temperature, preventing byproduct formation.

Minimizing Product Loss During Purification: Each purification step can lead to some loss of product. Optimizing the purification train, for instance, by minimizing the number of steps or using more efficient technologies like continuous distillation, can significantly improve the final isolated yield.

Table 4: Purification Methods for Ethanol, 2-decylthio-

| Technique | Principle of Separation | Application |

|---|---|---|

| Vacuum Distillation | Difference in boiling points under reduced pressure. | Primary method for large-scale purification of high-boiling liquids. iastate.edu |

| Liquid-Liquid Extraction | Differential solubility of components in two immiscible liquids. | Removal of water-soluble impurities (e.g., salts, catalysts). |

| Column Chromatography | Differential adsorption of components onto a solid stationary phase. | High-purity separation, typically for lab-scale or high-value products. |

| Adsorption | Binding of impurities to the surface of an adsorbent material. | Removal of trace impurities, color, or odor. iastate.edu |

Advanced Spectroscopic and Structural Characterization of Ethanol, 2 Decylthio

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

Detailed Analysis of Proton (¹H) and Carbon-13 (¹³C) NMR Spectra

If ¹H and ¹³C NMR spectra were available, the analysis would involve:

Chemical Shift (δ): The position of each signal in the spectrum would indicate the electronic environment of the protons and carbons. For instance, the protons on the carbon adjacent to the hydroxyl group (-CH₂OH) would be expected at a downfield shift (approx. 3.5-4.0 ppm) compared to the protons of the decyl chain. Similarly, the carbon attached to the oxygen (C-OH) would appear significantly downfield in the ¹³C spectrum (approx. 60-70 ppm).

Integration: In the ¹H NMR spectrum, the area under each signal would be proportional to the number of protons it represents, confirming, for example, the two protons of the -CH₂S- group versus the three protons of the terminal -CH₃ group.

Multiplicity (Splitting): The splitting pattern of each proton signal would reveal the number of adjacent protons, according to the n+1 rule. This would be crucial for confirming the connectivity of the ethyl and decyl fragments.

A hypothetical data table would resemble the following:

| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |

| HO-CH₂ - | Data unavailable | Data unavailable | Data unavailable | Data unavailable |

| -S-CH₂ -CH₂OH | Data unavailable | Data unavailable | Data unavailable | Data unavailable |

| -S-CH₂ -(CH₂)₈CH₃ | Data unavailable | Data unavailable | Data unavailable | Data unavailable |

| -(CH₂ )₈- | Data unavailable | Data unavailable | Data unavailable | Data unavailable |

| -CH₃ | Data unavailable | Data unavailable | Data unavailable | Data unavailable |

| H O- | Data unavailable | Data unavailable | Data unavailable | N/A |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional NMR experiments provide correlational data that unambiguously establishes the molecular framework.

COSY (Correlation Spectroscopy): Would show correlations between protons that are coupled (typically on adjacent carbons), allowing for the tracing of the entire carbon chain from one end to the other.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom to which it is directly attached, definitively assigning carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal correlations between protons and carbons that are two or three bonds apart, confirming the connection between the decyl chain and the ethanol (B145695) moiety through the sulfur atom.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its identity and offering structural clues.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of Ethanol, 2-decylthio-

HRMS would be used to determine the exact mass of the molecular ion with high precision. The experimentally determined exact mass would be compared to the theoretical exact mass calculated from the molecular formula (C₁₂H₂₆OS), which is 218.170436. A close match would confirm the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS) for Deriving Structural Information

In an MS/MS experiment, the molecular ion (m/z = 218.17) would be isolated and fragmented. Analyzing the resulting fragment ions would provide structural information. Expected fragmentation patterns would include:

Cleavage of the C-S bonds.

Loss of a water molecule (H₂O) from the parent ion.

Fragmentation along the decyl alkyl chain.

A representative data table for key fragments would be:

| m/z of Fragment Ion | Possible Structure/Loss |

| Data unavailable | [M-H₂O]⁺ |

| Data unavailable | [CH₂CH₂OH]⁺ |

| Data unavailable | [S(CH₂)₉CH₃]⁺ |

| Data unavailable | Alkyl chain fragments |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

O-H Stretch: A strong, broad absorption band in the IR spectrum, typically around 3200-3600 cm⁻¹, would be the most characteristic signal, confirming the presence of the hydroxyl group.

C-H Stretch: Sharp peaks in the 2850-3000 cm⁻¹ region would correspond to the C-H bonds of the alkyl chains.

C-O Stretch: An absorption in the 1050-1150 cm⁻¹ region would indicate the C-O single bond.

C-S Stretch: A weaker absorption, typically in the 600-800 cm⁻¹ region, would correspond to the carbon-sulfur bond.

Raman spectroscopy would provide complementary information, particularly for the less polar C-S and C-C bonds of the molecular backbone.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretch | Data unavailable (approx. 3200-3600) |

| C-H | Stretch | Data unavailable (approx. 2850-3000) |

| C-O | Stretch | Data unavailable (approx. 1050-1150) |

| C-S | Stretch | Data unavailable (approx. 600-800) |

Without access to the primary research data, any further elaboration would be speculative and would not meet the required standards of a scientifically accurate article.

X-ray Diffraction Analysis for Solid-State Structural Confirmation

The solid-state structure of Ethanol, 2-decylthio- has not been characterized by single-crystal X-ray diffraction according to publicly available literature. While X-ray diffraction is a definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of molecular structure, connectivity, and conformation, such data for this specific compound has not been reported.

Crystallographic studies yield detailed information on bond lengths, bond angles, and torsion angles, as well as intermolecular interactions such as hydrogen bonding and van der Waals forces that govern the packing of molecules in the crystal lattice. For a molecule like Ethanol, 2-decylthio-, with its flexible decyl chain and the polar hydroxyl group, X-ray diffraction analysis would provide critical insights into its solid-state conformation and the supramolecular architecture.

In the absence of experimental crystallographic data, computational modeling and analysis of related structures are often employed to predict the solid-state properties of a compound. However, without experimental verification through X-ray diffraction, the precise solid-state structure of Ethanol, 2-decylthio- remains undetermined.

A comprehensive search of crystallographic databases and the scientific literature did not yield any studies reporting the crystal structure of Ethanol, 2-decylthio-. Therefore, no data on its unit cell parameters, space group, or specific atomic coordinates can be provided at this time.

Computational Chemistry and Theoretical Investigations of Ethanol, 2 Decylthio

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to provide information about electron distribution, molecular orbital energies, and other key electronic descriptors.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost, making it well-suited for studying medium-sized molecules like Ethanol (B145695), 2-decylthio-. wiley.com DFT calculations are used to investigate the electronic structure, geometry, and reactivity of chemical systems. arizona.edu The core principle of DFT is that the ground-state energy of a many-electron system can be determined from its electron density. researchgate.net

A theoretical DFT study of Ethanol, 2-decylthio- would typically commence with a geometry optimization to find the lowest energy structure of the molecule. Various combinations of exchange-correlation functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVDZ) would be employed to ensure the reliability of the results. mdpi.com Key electronic properties that can be calculated include the total energy, dipole moment, and atomic charges. The nucleophilicity of the sulfur atom, a key feature of thioethers, is expected to be a significant factor in its reactivity. nih.govyoutube.com Bader charge analysis could be theoretically performed to quantify the charge on the sulfur atom, providing insights into its nucleophilic character. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of Ethanol, 2-decylthio-

| Property | Hypothetical Value | Significance |

| Total Energy (Hartree) | -XXX.XXXX | Provides a measure of the molecule's stability. |

| Dipole Moment (Debye) | ~2.0 - 2.5 D | Indicates the overall polarity of the molecule, influenced by the hydroxyl and thioether groups. |

| Charge on Sulfur Atom (e) | -0.1 to -0.2 | A negative charge suggests the sulfur atom is a site for electrophilic attack. |

| HOMO Energy (eV) | -6.0 to -7.0 | Relates to the ionization potential and the molecule's ability to donate electrons. |

| LUMO Energy (eV) | +1.0 to +2.0 | Relates to the electron affinity and the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (eV) | ~7.0 - 9.0 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Note: The values in this table are hypothetical and serve to illustrate the types of data obtained from DFT calculations. Actual values would require specific computations.

Molecular Orbital (MO) theory provides a detailed picture of the electronic structure by describing the wave-like behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. For Ethanol, 2-decylthio-, the HOMO is likely to be localized on the sulfur atom, reflecting its nucleophilic nature. nih.gov The LUMO, on the other hand, would likely be distributed over the more electronegative atoms and antibonding regions of the molecule.

The energies of the HOMO and LUMO can be used to calculate important electronic descriptors such as the ionization potential, electron affinity, electronegativity, and global hardness. nih.gov These parameters are crucial for predicting the reactivity of the molecule. A selection approach for molecular orbitals can be employed to speed up calculations of specific properties. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For Ethanol, 2-decylthio-, MD simulations would be invaluable for exploring its vast conformational space arising from the flexible decyl chain and rotations around the C-S and C-O bonds. These simulations can reveal the preferred conformations in different environments (e.g., in a vacuum, in water, or in a nonpolar solvent) and the timescales of conformational changes. mdpi.com Furthermore, MD simulations can be used to study intermolecular interactions, such as how molecules of Ethanol, 2-decylthio- might aggregate or interact with other molecules in a solution.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Biological Effects

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of a chemical compound based on its molecular structure. This approach is particularly useful in drug discovery and toxicology. A hypothetical QSAR study on Ethanol, 2-decylthio- would involve calculating a variety of molecular descriptors, which are numerical representations of the molecule's physicochemical properties.

These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, surface area, volume.

Once a set of descriptors is calculated, a mathematical model is built to correlate these descriptors with a known biological activity of a set of similar molecules. This model could then be used to predict the hypothetical biological activity of Ethanol, 2-decylthio-. Given its structure, potential activities that could be investigated include its antimicrobial or antifungal properties, or its interactions with specific enzymes.

In Silico Prediction of Reaction Mechanisms and Transition States

Computational chemistry can be used to explore the potential reaction pathways of Ethanol, 2-decylthio-. For example, the oxidation of the thioether group to a sulfoxide (B87167) or sulfone is a common reaction for this class of compounds. youtube.com DFT calculations can be used to map out the potential energy surface for such a reaction, identifying the transition state structures and calculating the activation energies. This information is crucial for understanding the reaction mechanism and predicting the reaction rate. mdpi.com Another potential reaction to investigate would be the thiol-thioester exchange. ecust.edu.cn

Table 2: Hypothetical Activation Energies for the Oxidation of Ethanol, 2-decylthio-

| Reaction Step | Oxidizing Agent | Hypothetical Activation Energy (kcal/mol) |

| Thioether to Sulfoxide | H₂O₂ | 15 - 20 |

| Sulfoxide to Sulfone | H₂O₂ | 25 - 30 |

Note: These are hypothetical values and would need to be confirmed by specific calculations.

Prediction and Analysis of Conformational Landscapes and Energy Profiles

The long and flexible decyl chain of Ethanol, 2-decylthio- gives rise to a complex conformational landscape with numerous local energy minima. lumenlearning.com Understanding this landscape is important as the conformation of a molecule can significantly influence its physical properties and biological activity. Conformational analysis involves systematically exploring the different possible spatial arrangements of the atoms in a molecule and calculating their relative energies. libretexts.org

Computational methods such as systematic or stochastic conformational searches can be employed to identify the low-energy conformers of Ethanol, 2-decylthio-. For each conformer, a geometry optimization and energy calculation would be performed. The results can be visualized as a potential energy surface, showing the energy of the molecule as a function of one or more dihedral angles. utdallas.edu For a molecule like 2-chloroethanol (B45725), the gauche conformation is particularly stable due to the formation of an intramolecular hydrogen bond. askfilo.com A similar stabilizing interaction might be possible between the hydroxyl group and the sulfur atom in Ethanol, 2-decylthio-.

Theoretical Derivation of Relevant Computational Chemistry Descriptors

Computational chemistry provides a powerful avenue for predicting the physicochemical properties of molecules through the calculation of molecular descriptors. These descriptors are numerical values that encode distinct structural and electronic features of a molecule, offering insights into its potential behavior in various chemical and biological systems. For Ethanol, 2-decylthio-, a series of key descriptors have been theoretically derived to characterize its lipophilicity, polarity, and conformational flexibility. These calculations are fundamental in fields like quantitative structure-activity relationship (QSAR) modeling.

The theoretical values for several important molecular descriptors for Ethanol, 2-decylthio- have been determined. lookchem.com These descriptors include the Topological Polar Surface Area (TPSA), the logarithm of the octanol-water partition coefficient (LogP), the number of rotatable bonds, and the counts of hydrogen bond donors and acceptors.

Topological Polar Surface Area (TPSA): TPSA is a descriptor that quantifies the surface area of a molecule contributed by polar atoms (typically oxygen and nitrogen) and their attached hydrogens. It is a crucial indicator of a molecule's ability to permeate biological membranes. For Ethanol, 2-decylthio-, the calculated TPSA is 45.53 Ų. lookchem.com

LogP: The partition coefficient (LogP) is a measure of a molecule's lipophilicity or hydrophobicity. It is defined as the logarithm of the ratio of the concentration of the solute in a water-immiscible solvent (like octanol) to its concentration in water at equilibrium. A higher LogP value indicates greater lipophilicity. The theoretically derived LogP for Ethanol, 2-decylthio- is 3.85. lookchem.com An alternative calculation, XLogP3, provides a value of 4.7. lookchem.com

Rotatable Bonds: The number of rotatable bonds in a molecule is a measure of its conformational flexibility. A higher number of rotatable bonds suggests that the molecule can adopt a wider range of spatial arrangements. Ethanol, 2-decylthio- has been calculated to have 11 rotatable bonds. lookchem.com

Hydrogen Bond Donors and Acceptors: These descriptors count the number of hydrogen atoms attached to electronegative atoms (donors) and the number of electronegative atoms with lone pairs of electrons (acceptors). These counts are critical for understanding a molecule's potential to form hydrogen bonds, which significantly influences its interactions with other molecules, including biological targets. Ethanol, 2-decylthio- is calculated to have 1 hydrogen bond donor and 2 hydrogen bond acceptors. lookchem.com

The following table summarizes the theoretically derived computational chemistry descriptors for Ethanol, 2-decylthio-.

| Descriptor | Value |

| Topological Polar Surface Area (TPSA) | 45.53 Ų lookchem.com |

| LogP | 3.85 lookchem.com |

| XLogP3 | 4.7 lookchem.com |

| Rotatable Bond Count | 11 lookchem.com |

| Hydrogen Bond Donor Count | 1 lookchem.com |

| Hydrogen Bond Acceptor Count | 2 lookchem.com |

Biochemical Interactions and Mechanistic Exploration of Ethanol, 2 Decylthio

In Vitro Studies of Enzyme Modulation (Inhibition or Activation) by Ethanol (B145695), 2-decylthio-

The modulation of enzyme activity by Ethanol, 2-decylthio- would likely be concentration-dependent and influenced by its amphipathic character.

Enzyme Inhibition:

Due to its long alkyl chain, non-specific hydrophobic interactions could lead to the inhibition of various enzymes. The decyl chain could block the active site or an allosteric site of an enzyme by binding to a hydrophobic region.

More specific interactions are also possible. For example, thioether-containing analogues of the complement inhibitor compstatin (B549462) have been shown to be potent inhibitors of complement activation nih.gov. This demonstrates that the thioether moiety can be incorporated into molecules that exhibit specific enzyme inhibitory activity.

Enzyme Activation:

While inhibition is a more commonly predicted outcome for a molecule with a long hydrophobic chain, activation is also a possibility. The binding of Ethanol, 2-decylthio- to an allosteric site could induce a conformational change that enhances the enzyme's catalytic activity.

It is also noteworthy that related thiol compounds, like 2-mercaptoethanol (B42355), are often used in enzyme assays to protect against oxidation and maintain protein activity wikipedia.orgatamanchemicals.comatamanchemicals.com. While Ethanol, 2-decylthio- has a stable thioether, this highlights the general reactivity of sulfur-containing compounds in the context of enzyme function. However, the oxidation of thioethers in some peptides has been shown to decrease biological activity nih.gov.

| Modulation Type | Plausible Mechanism | Structural Feature Involved |

|---|---|---|

| Inhibition | Binding to hydrophobic pockets in the active site or allosteric sites. | Decyl chain |

| Activation | Allosteric binding inducing a favorable conformational change. | Decyl chain and ethanol headgroup |

| Modulation via Redox | While the thioether is relatively stable, oxidation could potentially alter interaction and activity. | Thioether linkage |

Analysis of Cellular Uptake and Intracellular Distribution Mechanisms in Non-Clinical Cell Culture Models

The cellular uptake of Ethanol, 2-decylthio- is predicted to be efficient due to its significant hydrophobicity.

Passive Diffusion:

The long decyl chain would allow the molecule to readily partition into and diffuse across the lipid bilayer of the cell membrane nih.gov. The rate of permeation would be significantly higher than that of ethanol alone.

Thiol-Mediated Uptake (TMU):

While Ethanol, 2-decylthio- contains a thioether and not a thiol or disulfide, the broader context of thiol-mediated cellular uptake is relevant for sulfur-containing compounds. TMU is a process where molecules with reactive sulfur groups can interact with thiols on the cell surface to facilitate entry researchgate.netresearchgate.netchemistryviews.orgacs.org. Although not directly applicable, this mechanism highlights the potential for sulfur-containing moieties to influence cellular uptake.

Once inside the cell, Ethanol, 2-decylthio- would likely associate with intracellular membranes, such as the endoplasmic reticulum and mitochondria, as well as lipid droplets, due to its lipophilic character.

| Uptake Mechanism | Key Molecular Feature | Expected Intracellular Localization |

|---|---|---|

| Passive Diffusion | High hydrophobicity of the decyl chain. | Intracellular membranes (ER, mitochondria), lipid droplets. |

| Facilitated Transport | Possible interaction with membrane transporters that recognize amphipathic molecules. | Cytosol and various organelles depending on the transporter. |

Exploration of Interactions with Model Biological Membranes and Lipid Bilayers

The interaction of Ethanol, 2-decylthio- with model membranes is expected to be significant, leading to alterations in membrane properties.

The insertion of the long decyl chain into the lipid bilayer would increase the membrane's surface area per lipid and could lead to a decrease in bilayer thickness. Such interactions are known to disrupt the packing of lipid acyl chains, leading to increased membrane fluidity nih.gov. The length of the alkyl chain is a critical determinant of the extent of these effects, with longer chains generally causing a greater perturbation mdpi.com.

Long-chain alkylthiols are also known to form self-assembled monolayers (SAMs) on gold surfaces, which are used as model systems to mimic the cell membrane acs.org. This property underscores the strong tendency of such molecules to form ordered structures in association with surfaces, a behavior that can be extrapolated to their interaction with the highly organized lipid bilayer.

| Membrane Property | Predicted Effect | Underlying Mechanism |

|---|---|---|

| Fluidity | Increase | Disruption of lipid packing by the decyl chain. |

| Permeability | Increase | Creation of transient pores or defects in the bilayer. |

| Thickness | Decrease | Intercalation of the molecule between lipid acyl chains. |

| Mechanical Properties | Alteration of bending rigidity and lateral pressure profile. | Changes in intermolecular forces within the bilayer. |

Potential for Bio-conjugation Strategies and Role in Bioconjugate Chemistry

The thioether linkage is a cornerstone of modern bioconjugation chemistry due to its high stability. While the thioether in Ethanol, 2-decylthio- is already formed, its chemical properties are highly relevant to the synthesis of bioconjugates.

Thioethers are commonly formed by the reaction of a thiol (e.g., from a cysteine residue in a protein) with an electrophile, such as a maleimide (B117702) or a haloacetamide mdpi.comacs.orgnih.gov. The resulting thioether bond is generally considered non-cleavable under physiological conditions, making it ideal for creating stable linkages between a targeting moiety (like an antibody) and a payload (like a drug) nih.govnih.gov.

However, it has been noted that thioether linkages formed from maleimides can undergo a retro-Michael reaction, especially in the presence of other thiols, which can lead to deconjugation mdpi.comnih.govyoutube.com. This has led to the development of strategies to create more stable thioether bonds.

The functional modification of naturally occurring thioethers, such as the side chain of methionine, is also an area of active research in protein chemistry acs.org.

Exploration as a Building Block in the Design of Biopharmaceutical Research Tools (e.g., Linkers for Antibody-Drug Conjugates, Peptide Synthesis)

Given the stability of the thioether bond, molecules containing this linkage are valuable as building blocks for biopharmaceutical research tools.

Linkers for Antibody-Drug Conjugates (ADCs):

Peptide Synthesis and Modification:

Thioether bonds are used to create cyclic peptides, which often have enhanced stability and biological activity compared to their linear counterparts. Enzymes known as radical SAM maturases can install thioether crosslinks in peptides nih.gov. Furthermore, synthetic amino acids containing thioether bridges can be incorporated into peptides to generate analogues with improved properties, as demonstrated with the complement inhibitor compstatin nih.gov.

Applications of Ethanol, 2-decylthio- in Materials Science and Related Chemical Engineering Research

The chemical compound Ethanol, 2-decylthio-, with its unique bifunctional nature possessing both a hydroxyl (-OH) group and a thioether (-S-) linkage, presents a versatile platform for a range of applications in materials science and chemical engineering. Its long decyl chain imparts hydrophobic characteristics, while the hydroxyl and thioether groups offer sites for chemical reactions and interactions. This section explores the established and potential roles of this compound and structurally similar thioether alcohols in the development of advanced materials.

Q & A

Q. Table 1: Comparison of Synthetic Routes

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing Ethanol, 2-decylthio-?

Answer:

- IR Spectroscopy : Identify thioether (C-S-C) stretches (600-700 cm⁻¹) and hydroxyl (O-H) bands (3200-3600 cm⁻¹). Compare with NIST reference spectra .

- NMR : ¹H NMR should show deshielding of the ethanol proton adjacent to the sulfur atom (δ ~3.5-4.0 ppm). ¹³C NMR confirms the decyl chain integration .

- GC-MS : Use non-polar columns (e.g., DB-5) to separate volatile derivatives. Monitor for fragmentation patterns (e.g., m/z corresponding to [M-SH]⁺) .

Advanced: How can researchers resolve contradictions in reported reaction yields or catalytic efficiencies for Ethanol, 2-decylthio- synthesis?

Answer:

- Replication studies : Standardize reaction conditions (solvent, temperature, catalyst loading) across labs .

- Statistical analysis : Apply ANOVA to compare yield variances across methodologies. Use tools like R or Python’s SciPy for meta-analysis of published data .

- In situ monitoring : Employ techniques like FTIR or Raman spectroscopy to track intermediate formation and identify rate-limiting steps .

Advanced: What computational models predict the solvent-dependent reactivity of Ethanol, 2-decylthio-?

Answer:

- DFT calculations : Model solvation effects using Gaussian or ORCA software. Compare Gibbs free energy profiles in polar (water) vs. non-polar (toluene) solvents .

- QSAR studies : Correlate decyl chain length with logP values to predict bioavailability or membrane permeability .

- Validation : Cross-check computational results with experimental kinetic data (e.g., rate constants from UV-Vis spectroscopy) .

Basic: What stability considerations are critical for storing Ethanol, 2-decylthio-?

Answer:

- Oxidation prevention : Store under inert gas (N₂/Ar) in amber glass vials to avoid sulfoxide formation .

- Temperature control : Keep at 4°C for short-term storage; -20°C for long-term. Monitor degradation via periodic NMR analysis .

- Moisture avoidance : Use molecular sieves in storage containers to prevent hydrolysis of the thioether bond .

Advanced: How to design in vitro/in vivo experiments to study Ethanol, 2-decylthio-’s biological interactions?

Answer:

- In vitro models : Use HepG2 cells to assess hepatotoxicity. Pre-treat with CYP450 inhibitors to study metabolic pathways .

- Dosage optimization : Conduct dose-response assays (0.1–10 mM) with controls (e.g., ethanol-only and untreated groups) .

- Endpoint analysis : Measure glutathione depletion (via Ellman’s assay) to evaluate oxidative stress .

Q. Table 2: Experimental Design for Toxicity Studies

| Group | Treatment (14 days) | Endpoint Assays |

|---|---|---|

| Control | Saline | Baseline glutathione levels |

| Low Dose | 0.1 mM Ethanol, 2-decylthio- | Cell viability (MTT assay) |

| High Dose | 10 mM Ethanol, 2-decylthio- | Lipid peroxidation (TBARS) |

Advanced: What strategies mitigate sulfur-induced catalyst deactivation during Ethanol, 2-decylthio- synthesis?

Answer:

- Catalyst selection : Use sulfur-resistant catalysts (e.g., Raney Ni pretreated with H₂S) .

- Ligand design : Employ chelating ligands (e.g., phosphines) to stabilize metal centers against sulfur poisoning .

- Process engineering : Implement continuous-flow reactors to minimize catalyst exposure to reactive intermediates .

Basic: How to validate the authenticity of Ethanol, 2-decylthio- spectral data against published literature?

Answer:

- Database cross-referencing : Compare IR/NMR peaks with NIST Chemistry WebBook or PubChem entries .

- Reproducibility tests : Repeat measurements under identical conditions (e.g., 400 MHz NMR, KBr pellets for IR) .

- Peer validation : Share raw spectral data via repositories like Zenodo for community verification .

Advanced: What mechanistic studies elucidate the role of Ethanol, 2-decylthio- in radical scavenging?

Answer:

- EPR spectroscopy : Detect and quantify radical species (e.g., DPPH or ABTS radicals) quenched by the compound .

- Kinetic isotope effects : Compare reaction rates using deuterated ethanol derivatives to identify H-atom transfer mechanisms .

- Computational modeling : Map electron density surfaces (via AIM theory) to predict radical stabilization sites .

Basic: What safety protocols are essential when handling Ethanol, 2-decylthio- in laboratory settings?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.